![molecular formula C8H7ClOS B1441255 2-Chloro-6-(methylthio)benzaldehyde CAS No. 201987-39-5](/img/structure/B1441255.png)
2-Chloro-6-(methylthio)benzaldehyde
Overview
Description
2-Chloro-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzaldehyde typically involves the chlorination of 6-(methylthio)benzaldehyde. One common method is the reaction of 6-(methylthio)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to 2-chloro-6-(methylthio)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 2-methoxy-6-(methylthio)benzaldehyde.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH) as a solvent.
Substitution: NaOCH3, dimethyl sulfoxide (DMSO) as a solvent.
Major Products:
Oxidation: 2-Chloro-6-(methylsulfinyl)benzaldehyde, 2-Chloro-6-(methylsulfonyl)benzaldehyde.
Reduction: 2-Chloro-6-(methylthio)benzyl alcohol.
Substitution: 2-Methoxy-6-(methylthio)benzaldehyde.
Scientific Research Applications
Organic Synthesis
2-Chloro-6-(methylthio)benzaldehyde is primarily used as an intermediate in organic synthesis. It can undergo various reactions such as:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
Table 1: Common Reactions Involving this compound
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO4, H2SO4 | 2-Chloro-6-(methylthio)benzoic acid |
Nucleophilic Substitution | NaOH, R-Nu (nucleophile) | Various substituted products |
Condensation | Amine + aldehyde | Imine derivatives |
Pharmaceutical Applications
The compound has been explored for its potential pharmacological properties. Derivatives of benzaldehyde are often studied for:
- Antimicrobial Activity: Compounds derived from this compound have shown promising results against various bacterial strains.
- Anticancer Properties: Research indicates that certain derivatives may exhibit activity against cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of benzaldehyde derivatives, compounds synthesized from this compound were tested against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Agrochemical Applications
The compound is also relevant in the development of agrochemicals. It serves as a precursor in the synthesis of:
- Herbicides and Pesticides: Its derivatives have been utilized in creating compounds with herbicidal and insecticidal properties.
Table 2: Agrochemical Derivatives from this compound
Product Type | Application | Example Compound |
---|---|---|
Herbicides | Weed control | Sulfonylurea derivatives |
Pesticides | Insect control | Chlorinated organophosphates |
Material Science Applications
In materials science, this compound can be used to synthesize specialty chemicals and advanced materials due to its reactive functional groups. It is involved in the production of:
- Polymers: Used as a monomer for synthesizing polymers with specific properties.
- Dyes and Pigments: Its derivatives can serve as precursors for colorants used in various industries.
Comparison with Similar Compounds
2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.
2-Chloro-6-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, leading to variations in chemical behavior and biological activity.
4-Chloro-2-(methylthio)benzaldehyde: The positions of the chlorine and methylthio groups are different, affecting the compound’s properties and uses.
Uniqueness: 2-Chloro-6-(methylthio)benzaldehyde is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic transformations. Its ability to form covalent bonds with biological molecules also makes it particularly valuable in biochemical and medicinal research.
Biological Activity
2-Chloro-6-(methylthio)benzaldehyde (CAS No. 201987-39-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C8H7ClOS. Its structure features a chlorinated benzaldehyde with a methylthio group, which may influence its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the methylthio group can enhance antibacterial activity against various pathogenic strains.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 | |
Schiff base derivatives | Various strains | Up to 20 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.
Table 2: Antioxidant Activity Comparison
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7).
Case Study: Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with IC50 values around 10 μM. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is beneficial in preventing cellular damage.
- Cell Cycle Arrest : The compound induces apoptosis in cancer cells by affecting the expression of key regulatory proteins such as Bcl-2 and Bax.
Properties
IUPAC Name |
2-chloro-6-methylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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